molecular formula C10H11N B2813575 3-Phenylbutanenitrile CAS No. 20132-76-7

3-Phenylbutanenitrile

Cat. No. B2813575
CAS RN: 20132-76-7
M. Wt: 145.205
InChI Key: JBDOBSSRYFZPAN-UHFFFAOYSA-N
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Description

3-Phenylbutanenitrile is a chemical compound with the molecular formula C10H11N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Phenylbutanenitrile consists of a phenyl group (a benzene ring) attached to a butanenitrile group. The InChI code for this compound is 1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 .


Physical And Chemical Properties Analysis

3-Phenylbutanenitrile is a liquid at room temperature . The molecular weight of this compound is 145.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemical Synthesis

3-Phenylbutanenitrile is used in various chemical synthesis processes . Its molecular weight is 145.2 and it has a liquid physical form . It’s often used as a starting material or intermediate in the synthesis of more complex organic compounds .

Michael Addition Reactions

3-Phenylbutanenitrile has been used in Michael addition reactions . Specifically, it reacts with linear conjugated enynones in the presence of sodium methoxide as a base . This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones .

Precursor for Heterocycle Synthesis

The polyfunctional δ-diketones obtained from the Michael addition of 3-Phenylbutanenitrile can be used as precursors for heterocycle synthesis . For example, they can undergo heterocyclization with hydrazine into substituted 5,6-dihydro-4H-1,2-diazepine .

Medicinal Chemistry

3-Phenylbutanenitrile has potential applications in medicinal chemistry. While specific applications are not mentioned, compounds like 3-Phenylbutanenitrile often serve as building blocks in the synthesis of pharmaceuticals.

Materials Science

In addition to its applications in medicinal chemistry, 3-Phenylbutanenitrile also has potential applications in materials science. It could be used in the synthesis of new materials with unique properties.

Retrosynthesis Analysis

3-Phenylbutanenitrile can be used in retrosynthesis analysis. Retrosynthesis is a technique in organic chemistry for planning the synthesis of complex organic molecules by breaking them down into simpler molecules.

Safety and Hazards

3-Phenylbutanenitrile is associated with certain hazards. It can cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Future Directions

The future directions for the use or study of 3-Phenylbutanenitrile are not specified in the search results. This could be due to the compound’s specific applications in various fields of research and development .

Mechanism of Action

Target of Action

3-Phenylbutanenitrile, a compound with the molecular formula C10H11N , primarily targets benzene rings in organic compounds . Benzene rings are especially stable due to their six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring . This stability allows the benzene ring to be retained during reactions .

Mode of Action

The interaction of 3-Phenylbutanenitrile with its targets involves a two-step mechanism known as electrophilic aromatic substitution .

This mechanism allows the compound to undergo reactions while maintaining the aromaticity of the benzene ring .

Biochemical Pathways

It’s known that the compound can participate inMichael addition reactions with linear conjugated enynones . This reaction affords polyfunctional δ-diketones as a product of regioselective Michael addition to the double carbon–carbon bond of starting enynones . These δ-diketones can serve as precursors for heterocycle synthesis .

Result of Action

The molecular and cellular effects of 3-Phenylbutanenitrile’s action largely depend on its interaction with benzene rings and its participation in Michael addition reactions. The compound’s ability to form substituted benzene rings can lead to the synthesis of various organic compounds . Moreover, its reaction with linear conjugated enynones can result in the formation of polyfunctional δ-diketones , which can serve as precursors for the synthesis of heterocyclic compounds .

Action Environment

The action, efficacy, and stability of 3-Phenylbutanenitrile can be influenced by various environmental factors. For instance, its reaction with linear conjugated enynones occurs in the presence of sodium methoxide as a base in methanol at room temperature . Changes in these conditions could potentially affect the outcome of the reaction.

properties

IUPAC Name

3-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOBSSRYFZPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbutanenitrile

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